molecular formula C12H18N2 B3211421 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine CAS No. 108833-75-6

2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine

Cat. No. B3211421
CAS RN: 108833-75-6
M. Wt: 190.28 g/mol
InChI Key: ACWUXVPGZZJBSE-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine, also known as DBAE, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is not yet fully understood. However, it has been hypothesized that this compound may act as a serotonin and norepinephrine reuptake inhibitor, similar to commonly used antidepressant medications. This mechanism of action may contribute to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Specifically, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential use as an antidepressant medication. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine in lab experiments is its relatively simple synthesis method and high purity product yield. Additionally, this compound has been found to have potential use in various research fields, including the development of novel treatments for mental health disorders and cancer. However, one limitation of using this compound in lab experiments is its limited availability, as it is not yet widely used or commercially available.

Future Directions

There are several potential future directions for research involving 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine. One potential direction is the further investigation of its mechanism of action, which may contribute to the development of new treatments for mental health disorders and cancer. Additionally, the development of new methods for synthesizing this compound may increase its availability for use in lab experiments. Finally, the potential use of this compound in combination with other medications or treatments for mental health disorders and cancer warrants further investigation.

Scientific Research Applications

2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine has been found to have potential applications in various scientific research fields. Specifically, it has been studied for its potential use as a ligand in the development of novel drugs for the treatment of mental health disorders such as depression and anxiety. This compound has also been found to have potential use in the development of new treatments for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUXVPGZZJBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CN(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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